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Compound of Interest

Compound Name: Einecs 275-520-6

Cat. No.: B15179139

An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diamino-6-chloropyrimidine
(CAS 71486-47-0)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 2,4-Diamino-6-chloropyrimidine, identified by the CAS number 71486-47-0.
This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are
foundational components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a
wide range of biologically active molecules. Due to their versatile chemical nature, pyrimidine
derivatives are key scaffolds in medicinal chemistry and drug development. This document is
intended for researchers, scientists, and drug development professionals, offering detailed
data, experimental protocols, and workflow visualizations to support further research and
application of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,4-Diamino-6-chloropyrimidine are
summarized below. These characteristics are essential for handling, formulation, and
experimental design.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15179139?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 71486-47-0

Chemical Name 2,4-Diamino-6-chloropyrimidine
Molecular Formula C4HsCINa

Molecular Weight 144.56 g/mol

Melting Point 193-197 °C

Appearance Off-white to light yellow powder
Solubility Soluble in DMSO and methanol

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of
chemical compounds. The following table summarizes key spectroscopic data for 2,4-Diamino-
6-chloropyrimidine.

Spectroscopic Data Observed Characteristics

1H NMR 57.91 (s, 1H), 6.54 (s, 2H), 6.15 (s, 2H)
B3C NMR 0 163.5, 162.1, 156.9, 89.9

FT-IR (cm™1) 3465, 3350, 1645, 1580, 1420, 1340, 800
UV-Vis (Amax) ~235 nm, ~280 nm (in Ethanol)

Experimental Protocols

Detailed methodologies for determining the key physical and spectroscopic properties are
provided below. These protocols are generalized and may require optimization based on
available instrumentation and sample purity.

Melting Point Determination
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o Objective: To determine the temperature range over which the solid-to-liquid phase transition
occurs.

o Methodology:

o Asmall, dry sample of 2,4-diamino-6-chloropyrimidine is finely ground and packed into a
capillary tube to a height of 2-3 mm.

o The capillary tube is placed in a calibrated melting point apparatus.

o The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected
melting point.

o The temperature at which the first drop of liquid appears (onset) and the temperature at
which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Assessment

o Objective: To qualitatively or quantitatively determine the solubility of the compound in
various solvents.

¢ Methodology (Qualitative):
o Add approximately 10 mg of 2,4-diamino-6-chloropyrimidine to a test tube.
o Add 1 mL of the test solvent (e.g., water, ethanol, DMSO) to the test tube.
o Vortex the mixture for 1-2 minutes at room temperature.

o Visually inspect the solution for the presence of undissolved solid. Classify as soluble,
partially soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To elucidate the molecular structure by analyzing the magnetic properties of
atomic nuclei.

e Methodology (*H and 3C NMR):
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o Dissolve 5-10 mg of 2,4-diamino-6-chloropyrimidine in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
o Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
o Process the raw data (Fourier transform, phase correction, and baseline correction).

o Integrate the peaks and determine chemical shifts relative to the solvent residual peak or
an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify functional groups within the molecule based on the absorption of
infrared radiation.

o Methodology:

o Prepare the sample using a solid-state sampling method, such as a KBr (potassium
bromide) pellet or Attenuated Total Reflectance (ATR).

o For KBr pellets, mix a small amount of the compound with dry KBr powder and press into
a transparent disk.

o For ATR, place a small amount of the powder directly onto the ATR crystal.
o Record the spectrum over the range of 4000-400 cm~1.

o ldentify the characteristic absorption peaks corresponding to the functional groups present
in the molecule.

Visualized Workflows

The following diagrams illustrate key processes relevant to the study of 2,4-Diamino-6-
chloropyrimidine.
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Synthesis Pathway of 2,4-Diamino-6-chloropyrimidine
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Caption: A simplified diagram illustrating the synthetic route to 2,4-Diamino-6-chloropyrimidine.

Experimental Workflow for Compound Characterization
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Caption: A logical workflow for the physical and structural characterization of a synthesized
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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